molecular formula C22H15ClN2O5 B11331975 3-(4-chlorophenyl)-N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-chlorophenyl)-N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11331975
M. Wt: 422.8 g/mol
InChI Key: FSESSJPXLVIHGD-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-(3-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-(3-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde under basic conditions to form the corresponding chalcone. This intermediate is then subjected to cyclization using an appropriate catalyst to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-(3-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can introduce carboxylic acid groups .

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-(3-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-(3-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • 3-(4-Chlorophenyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
  • 3-(4-Chlorophenyl)-N-(3-nitrophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-(4-CHLOROPHENYL)-N-(3-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its combination of a benzopyran ring with both nitro and chloro substituents. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H15ClN2O5/c23-16-7-4-13(5-8-16)20-11-15-10-14(6-9-19(15)22(27)30-20)21(26)24-17-2-1-3-18(12-17)25(28)29/h1-10,12,20H,11H2,(H,24,26)

InChI Key

FSESSJPXLVIHGD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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